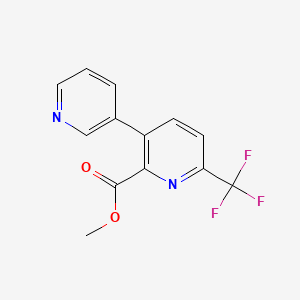

Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate

Description

Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate is a pyridine-based ester featuring a trifluoromethyl group at position 6 and a pyridin-3-yl substituent at position 3. This compound is hypothesized to serve as a key intermediate in pharmaceutical synthesis, leveraging the trifluoromethyl group’s metabolic stability and the pyridine ring’s electronic properties for drug design .

Properties

IUPAC Name |

methyl 3-pyridin-3-yl-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c1-20-12(19)11-9(8-3-2-6-17-7-8)4-5-10(18-11)13(14,15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPQPZOJLOGTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxylic acid and trifluoromethyl iodide.

Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with trifluoromethyl iodide in the presence of a base such as triethylamine to introduce the trifluoromethyl group.

Esterification: The resulting trifluoromethylated acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the ester group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Pyridine derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original ester.

Substitution: Pyridine derivatives with substituted functional groups.

Scientific Research Applications

Antidepressant Development

Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate has been identified as a key intermediate in the synthesis of substituted pyridines that exhibit potential antidepressant activity. Research indicates that derivatives of this compound can modulate neurotransmitter systems, making them candidates for treating depression and anxiety disorders .

Cystic Fibrosis Treatment

The compound serves as an important precursor in the development of therapies for cystic fibrosis. It is involved in synthesizing compounds that enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for ion transport in epithelial tissues . This application highlights its significance in addressing genetic disorders linked to CFTR mutations.

Cancer Therapy

Recent studies suggest that this compound derivatives may play a role in cancer treatment. They are being explored as inhibitors of specific cancer cell pathways, potentially leading to new therapeutic agents targeting malignancies .

Pesticide Development

The compound has been investigated for its potential use in developing novel agrochemicals, particularly pesticides. Its structural features allow for the design of effective agents against various agricultural pests while minimizing environmental impact .

Herbicide Formulations

Research indicates that derivatives of this compound can be formulated into herbicides that selectively target unwanted plant species without harming crops. This selectivity is crucial for sustainable agricultural practices .

Polymer Synthesis

In material science, this compound is being utilized as a building block for synthesizing polymers with enhanced properties such as thermal stability and chemical resistance. The trifluoromethyl group contributes to these improved characteristics, making it suitable for high-performance applications .

Coating Technologies

This compound is also being explored in the development of advanced coatings that require durability and resistance to harsh environmental conditions. Its incorporation into coating formulations can lead to products with superior performance attributes .

Case Studies

Mechanism of Action

The mechanism by which Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate?

- Methodological Answer : A feasible approach involves nucleophilic substitution on a pre-functionalized pyridine core. For example, trifluoromethylation can be achieved via halogen exchange (Halex reaction) using potassium fluoride in polar aprotic solvents like DMSO at elevated temperatures (80–120°C) . Subsequent coupling of the pyridin-3-yl group may employ Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in a mixed solvent system (toluene/ethanol/water) under inert atmosphere . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product.

Q. How can the stability of this compound under varying storage conditions be evaluated?

- Methodological Answer : Conduct accelerated stability studies by storing the compound under controlled conditions:

- Temperature : 2–8°C (short-term) vs. –20°C (long-term) in inert atmosphere (argon) .

- Humidity : Monitor hydrolysis of the methyl ester group using HPLC under 40–75% relative humidity.

- Light Sensitivity : Expose to UV (254 nm) and visible light for 24–72 hours, tracking degradation via LC-MS.

- Data should be tabulated to compare degradation rates (Table 1):

| Condition | Time (Days) | Purity (%) | Major Degradants |

|---|---|---|---|

| 25°C, 60% RH | 30 | 92.5 | Hydrolyzed acid |

| 2–8°C, inert | 90 | 98.7 | None detected |

Q. What spectroscopic techniques are optimal for structural confirmation?

- Methodological Answer : Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridin-3-yl vs. pyridin-2-yl). The trifluoromethyl group appears as a singlet (~δ -63 ppm in ¹⁹F NMR) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 287.0698) to validate molecular formula.

- IR : Ester C=O stretch (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the trifluoromethyl group in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing nature of the -CF₃ group deactivates the pyridine ring, requiring careful optimization of reaction conditions. Computational studies (DFT) can predict reactive sites by mapping electrostatic potential surfaces. For example, the C-6 trifluoromethyl group directs electrophilic substitutions to C-4 or C-5 positions. Experimental validation via competitive coupling reactions (e.g., with Pd catalysts) under varying temperatures (60–100°C) and bases (K₂CO₃ vs. Cs₂CO₃) is recommended .

Q. What computational strategies can predict synthetic pathways for novel derivatives?

- Methodological Answer : AI-driven retrosynthetic tools (e.g., ICReDD’s quantum-chemical reaction path search) integrate density functional theory (DFT) calculations with experimental data to propose viable routes. For example, substituting the methyl ester with amides can be modeled using B3LYP/6-31G(d) to assess transition-state energies and regioselectivity . A table comparing predicted vs. experimental yields for derivatives is illustrative (Table 2):

| Derivative | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| Amide analog | 78 | 72 |

| Ethyl ester | 85 | 81 |

Q. How can contradictions in reported synthetic yields for trifluoromethylpyridines be resolved?

- Methodological Answer : Systematic meta-analysis of literature (e.g., comparing solvent polarity, catalyst loading, and reaction time) is essential. For instance, reports 65–75% yields for similar compounds using DMSO/KF, while notes lower yields (50–60%) with DMF/NaF. Factorial design experiments (2³ design) can isolate variables (solvent, temperature, catalyst) and identify optimal conditions .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating bioactivity of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against p38 MAP kinase (IC₅₀ determination via fluorescence polarization, using SB-202190 as a positive control) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

Q. How can the compound’s agrochemical potential be assessed?

- Methodological Answer : Screen for herbicidal activity using Arabidopsis thaliana model. Apply compound at 0.1–100 µM concentrations and monitor chlorophyll degradation (UV-Vis at 663 nm) and root elongation inhibition over 7 days . Compare with commercial trifluoromethylpyridine herbicides like fluroxypyr.

Safety and Handling

Q. What are the key hazards associated with handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) of analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.